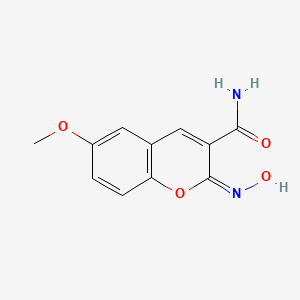

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide

Description

(2E)-2-Hydroxyimino-6-methoxychromene-3-carboxamide is a chromene-derived compound characterized by a hydroxyimino (-NOH) group at position 2, a methoxy (-OCH₃) substituent at position 6, and a carboxamide (-CONH₂) moiety at position 3. Chromene derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties. The E-configuration of the hydroxyimino group in this compound likely influences its spatial arrangement and intermolecular interactions, such as hydrogen bonding, which may enhance solubility or target binding compared to Z-isomers . Structural elucidation of such compounds often employs crystallographic tools like SHELX and visualization software such as ORTEP .

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide |

InChI |

InChI=1S/C11H10N2O4/c1-16-7-2-3-9-6(4-7)5-8(10(12)14)11(13-15)17-9/h2-5,15H,1H3,(H2,12,14)/b13-11+ |

InChI Key |

GKPJFZOJASVXFY-ACCUITESSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)O/C(=N/O)/C(=C2)C(=O)N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NO)C(=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the chromene ring followed by the introduction of the hydroxyimino and carboxamide groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form different products.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chromene ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chromene carboxamide derivatives exhibit significant variability in biological and physicochemical properties based on substituents and stereochemistry. Below is a detailed comparison of (2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide with two analogs:

Structural and Substituent Differences

Implications of Substituent Variations

- Methoxy vs. In contrast, bromo substitution (as in ) introduces halogen bonding capabilities and a heavier atom, which may alter binding kinetics or crystallographic packing.

- Hydroxyimino vs. Aromatic Imino Groups (Position 2): The hydroxyimino group in the target compound enables hydrogen bonding, improving solubility and target interaction. The 4-phenoxyphenylimino group in adds steric bulk and aromaticity, possibly enhancing π-π stacking but reducing solubility. The trifluoromethylphenylimino group in introduces strong electron-withdrawing effects and lipophilicity, favoring membrane permeability.

- E vs. The Z-isomer in may result in distinct spatial arrangements, affecting molecular recognition.

Research Findings and Functional Insights

Hydrogen Bonding and Solubility: The hydroxyimino group in the target compound likely enhances aqueous solubility compared to analogs with hydrophobic aryl substituents (e.g., ). This property is critical for bioavailability in pharmacological applications.

Lipophilicity and Membrane Permeability: The trifluoromethyl group in significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas the target compound’s balance of polar and nonpolar groups may suit peripheral targets.

Halogen Bonding in Brominated Analogs: The bromo substituent in could participate in halogen bonding with biomolecular targets, a feature absent in the methoxy-substituted target compound.

Biological Activity

(2E)-2-hydroxyimino-6-methoxychromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antiviral applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₀H₉N₃O₃

- Molecular Weight : 219.19 g/mol

- CAS Number : 20628-09-5

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Nuclear Factor-kappaB (NF-kB) : It has been shown to inhibit NF-kB activation, which is crucial in inflammatory responses. This was demonstrated in macrophage RAW 264.7 cells, where certain derivatives exhibited significant inhibitory effects on NF-kB activity .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against RNA viruses, indicating that modifications to the hydroxyimino group may enhance activity against specific viral targets .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study on related compounds demonstrated that certain substituents significantly influence the potency of NF-kB inhibition. Compounds with -CH₃ or -CF₃ substituents showed IC50 values ranging from 6.0 to 60.2 µM, indicating a structure-activity relationship that could be relevant for optimizing derivatives of this compound .

-

Antiviral Evaluation :

- In a recent evaluation, derivatives similar to (2E)-2-hydroxyimino compounds were screened against RNA viruses, revealing moderate efficacy against Zika virus with an EC50 value of 3.2 µM for one derivative . This suggests that further optimization of the hydroxyimino group could enhance antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.